molecular formula C8H12ClN3 B1432978 2-(Pyrrolidin-3-yl)pyrazine hydrochloride CAS No. 1003561-82-7

2-(Pyrrolidin-3-yl)pyrazine hydrochloride

Cat. No. B1432978
CAS RN: 1003561-82-7
M. Wt: 185.65 g/mol
InChI Key: PRVWKZRBPCTYBN-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yl)pyrazine hydrochloride” is a biochemical used for proteomics research . The compound has a molecular formula of C8H11N3•3HCl and a molecular weight of 258.58 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Ligand Synthesis and Complex Formation

2-(Pyrrolidin-3-yl)pyrazine hydrochloride shows potential in the synthesis of complex ligands. Cook, Tuna, and Halcrow (2013) demonstrate the synthesis of various ligands including pyrazine-rich compounds. These ligands, when combined with iron(II) and cobalt(II), form complexes that exhibit interesting electronic properties. This indicates potential applications in the development of new materials and catalysts (Cook, Tuna, & Halcrow, 2013).

Cyclization Reactions

The compound can also be involved in cyclization reactions to create novel heterocyclic structures. Volovenko and Dubinina (1999) showed that 2,3-dichloro-5,6-dicyanopyrazine can react with α-azahetarylacetonitriles, leading to the formation of condensed pyrrolo[b]pyrazines, which are significant in the field of organic chemistry and drug design (Volovenko & Dubinina, 1999).

Biological Activity in Pharmaceuticals and Agrochemicals

Pyrazine derivatives, including those similar to this compound, are widely used in pharmaceuticals and agrochemicals. Higashio and Shoji (2004) highlight the importance of nitrogen-containing heterocyclic compounds like pyrazines in these industries due to their high biological activities (Higashio & Shoji, 2004).

Material Science and Electronics

The structure and properties of pyrazine derivatives make them useful in material science and electronics. For example, pyrrole derivatives, which are structurally related to pyrazines, have applications in electroconductive polymers, as discussed by Higashio and Shoji (2004) (Higashio & Shoji, 2004).

Potential in Anticonvulsant and Anticancer Agents

This compound and its derivatives may play a role in medicinal chemistry. Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, showing potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013). Additionally, Murphy et al. (2011) discovered that analogues with pyrazine substitutions can act as selective inhibitors of PDK1, suggesting applications in anticancer therapies (Murphy et al., 2011).

Future Directions

Pyrrolidine compounds, including “2-(Pyrrolidin-3-yl)pyrazine hydrochloride”, have potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to design new compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

2-pyrrolidin-3-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWKZRBPCTYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857406
Record name 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003561-82-7
Record name 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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